2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-cyanophenyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-12(18)19-11-13-6-8-14(9-7-13)16-5-3-2-4-15(16)10-17/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONNUAGGGZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Cyano 1,1 Biphenyl 4 Ylmethyl Acetate and Analogs
Classical Organic Synthesis Routes
The traditional synthesis of 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate (B1210297) relies on a series of well-established organic reactions. These include the formation of the biphenyl (B1667301) backbone, followed by functionalization of the methyl group and subsequent esterification.
Precursor Synthesis via Biphenyl Bromination
The synthesis often begins with the precursor 4'-methyl-2-cyanobiphenyl. A crucial subsequent step is the bromination of the methyl group to form 4'-(bromomethyl)-2-cyanobiphenyl, a versatile intermediate for further modifications. This reaction is typically carried out using a radical initiator in a suitable solvent.
For instance, 4'-methyl-2-cyanobiphenyl can be brominated using bromine in a halogenated hydrocarbon solvent like monochlorobenzene, in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). google.comgoogleapis.com The reaction is generally conducted at an elevated temperature, for example, between 60°C to 65°C. google.comgoogleapis.com The selectivity of the reaction towards the desired monobrominated product is a key consideration, as over-bromination can lead to the formation of 4'-(dibromomethyl)-2-cyanobiphenyl as a by-product. google.comgoogleapis.com
| Reactant | Reagent | Initiator | Solvent | Temperature | Product | Reference |
| 4'-methyl-2-cyanobiphenyl | Bromine | AIBN | Monochlorobenzene | 60-65°C | 4'-(bromomethyl)-2-cyanobiphenyl | google.comgoogleapis.com |
Following the reaction, the desired 4'-(bromomethyl)-2-cyanobiphenyl is typically isolated and purified, often through crystallization. google.com
N-Alkylation Reactions in Analogue Preparation
The brominated intermediate, 4'-(bromomethyl)-2-cyanobiphenyl, is a key building block for synthesizing various analogs, particularly those incorporating heterocyclic moieties like imidazole (B134444), which are common in ARBs. The N-alkylation of imidazoles with this electrophilic biphenyl derivative is a common strategy.
The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a critical aspect, influenced by steric and electronic factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral or basic media). otago.ac.nz In basic conditions, the reaction proceeds via the imidazole anion, with the alkylation site being sensitive to both polar and steric effects of the substituents. otago.ac.nz Electron-withdrawing groups on the imidazole ring generally direct the alkylation to the more remote nitrogen atom. otago.ac.nz
The reaction can be carried out in the presence of a base, such as potassium hydroxide (B78521) impregnated on alumina, which allows for mild reaction conditions and good yields. ciac.jl.cn Phase transfer catalysts have also been employed to facilitate the N-alkylation of imidazoles with alkyl halides. google.com
Esterification Reactions for Acetate Moiety Formation
The final step in the synthesis of 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate is the esterification of the corresponding alcohol, (2'-cyano-[1,1'-biphenyl]-4-yl)methanol. A more direct route involves the reaction of 4'-(bromomethyl)-2-cyanobiphenyl with an acetate salt.
A reported procedure for a similar transformation involves heating 4-bromomethyl-2'-cyano-biphenyl with sodium acetate in glacial acetic acid. prepchem.com The reaction is typically carried out at reflux temperature overnight. prepchem.com Following the reaction, the product is worked up by extraction and purified. This method provides a direct conversion of the bromomethyl group to the desired acetoxymethyl functionality.
| Reactant | Reagent | Solvent | Condition | Product | Reference |
| 4-bromomethyl-2'-cyano-biphenyl | Sodium acetate | Glacial acetic acid | Reflux | This compound | prepchem.com |
Carbon-Carbon Bond Formation Strategies for Biphenyl Assembly
The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for the synthesis of biaryl compounds, including 4'-methyl-2-cyanobiphenyl. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
A common approach is the reaction of o-chlorobenzonitrile with p-tolylboronic acid. google.compatsnap.com Various palladium catalysts and ligands can be employed to achieve high yields. The reaction conditions, including the choice of solvent and base, are crucial for the efficiency of the coupling. For instance, the reaction can be performed using a polystyrene-triphenylphosphine supported palladium catalyst in a mixture of ethanol (B145695) and water. patsnap.com The use of bio-derived solvents like Cyrene has also been explored as a more sustainable alternative to traditional dipolar aprotic solvents. organic-chemistry.org
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| o-chlorobenzonitrile | p-tolylboronic acid | NiCl(PPh3)2 | Inorganic base | - | 93-95% | google.com |
| o-chlorobenzonitrile | p-tolylboronic acid | Polystyrene-triphenylphosphine supported palladium | - | EtOH/H2O | - | patsnap.com |
The Negishi coupling reaction provides another powerful tool for the formation of the biphenyl core. This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org
In the context of 4'-methyl-2-cyanobiphenyl synthesis, the Negishi coupling can be performed between o-chlorobenzonitrile and a p-tolylzinc reagent. google.com This method offers an alternative to the Suzuki-Miyaura coupling and can be advantageous in certain synthetic scenarios. The reaction is typically catalyzed by a combination of palladium and nickel catalysts. google.com While the raw materials are readily available and the route is straightforward, the cost of the catalysts can be a consideration for large-scale production. google.com
| Aryl Halide | Organozinc Reagent | Catalyst | Reference |
| o-chlorobenzonitrile | p-tolylzinc reagent | Palladium and Nickel | google.com |
Advanced Synthetic Approaches
Modern synthetic chemistry has moved beyond traditional batch processing to embrace more sophisticated techniques that offer enhanced efficiency, safety, and sustainability. These advanced approaches are particularly crucial in pharmaceutical manufacturing, where purity, consistency, and cost-effectiveness are paramount.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, including precursors for drugs like Valsartan and Olmesartan, which share the cyanobiphenyl structure. d-nb.infoijsdr.org This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. ijsdr.org
Key Features of Continuous Flow Synthesis for Biphenyl Analogs:
| Feature | Description | Advantage | Reference |
|---|---|---|---|
| Integrated Steps | Multiple reaction steps (e.g., coupling, acylation, hydrolysis) are performed in a continuous sequence. | Reduces manual handling, processing time, and the need to isolate intermediates. | d-nb.info, researchgate.net, ijsdr.org |
| Precise Control | Superior control over temperature, pressure, and stoichiometry. | Improves reaction selectivity, enhances safety, and ensures consistent product quality. | ijsdr.org |
| Enhanced Safety | Small reactor volumes minimize the risks associated with highly reactive or hazardous materials. | Safer handling of exothermic reactions and unstable intermediates. | ijsdr.org |
| Catalyst Systems | Employs heterogeneous or immobilized catalysts in packed-bed reactors. | Simplifies purification, allows for catalyst recycling, and reduces metal contamination in the final product. | d-nb.info, researchgate.net, researchgate.net |
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable manufacturing processes. unibo.it In the synthesis of biphenyl compounds, this involves a shift away from hazardous reagents and solvents toward more environmentally benign alternatives.
A prime example is the evolution of the Suzuki-Miyaura reaction, which has largely replaced older methods like the Stille coupling that utilized highly toxic organotin reagents. researchgate.netrsc.org The byproducts of Suzuki coupling, primarily boronic acids, are significantly less toxic. acs.org Further green advancements include the development of heterogeneous and recyclable palladium catalysts, which minimize the amount of heavy metal waste generated. mdpi.com
Other green chemistry considerations include:
Atom Economy : Designing reactions, such as C-H activation, that incorporate a maximum amount of the starting materials into the final product, minimizing waste. nih.govacs.org
Solvent Selection : Using safer and more environmentally friendly solvents. For instance, optimizing reactions to work in aqueous media or recyclable solvents like 2-MeTHF. nih.gov
Energy Efficiency : Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Achieving high yields and purity is critical in the synthesis of this compound and its analogs. The Suzuki-Miyaura cross-coupling reaction, central to forming the biphenyl core, is the subject of extensive optimization studies. nih.govrsc.org Key variables that are systematically adjusted include the catalyst, ligand, base, solvent, and temperature. nih.govmdpi.com
For instance, the choice of palladium catalyst and phosphine (B1218219) ligand is crucial. Ligands like SPhos and XPhos, or catalyst systems such as CataCXium A Pd G3, have been identified as uniquely effective for specific substrates, including those with challenging functional groups like unprotected anilines. rsc.orgnih.gov Optimization often involves screening a wide array of these components to find the combination that maximizes yield and minimizes the formation of side products, such as homodimers from the boronic acid starting material. acs.orgmdpi.com
Modern approaches to optimization utilize high-throughput screening and automated feedback systems, which can rapidly test numerous reaction conditions. rsc.org Deep learning models are also being developed to predict the optimal conditions, including catalyst loading and temperature, thereby accelerating process development. rsc.org
Table of Optimized Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis:
| Parameter | Variable | Purpose of Optimization | Common Choices/Findings | Reference |
|---|---|---|---|---|
| Catalyst | Palladium Source | Maximize catalytic activity and turnover number. | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., CataCXium A Pd G3) | nih.gov, rsc.org, nih.gov |
| Ligand | Phosphine Ligand | Enhance catalyst stability, reactivity, and selectivity. | Buchwald ligands (XPhos, SPhos), PPh₃ | rsc.org, acs.org, nih.gov |
| Base | Inorganic/Organic Base | Activates the boronic acid partner. | K₂CO₃, K₃PO₄, Na₂CO₃ | mdpi.com, nih.gov, nih.gov |
| Solvent | Solvent System | Ensure solubility of reactants and influence reaction kinetics. | Toluene, THF, 2-MeTHF, Dioxane, often with water. | mdpi.com, nih.gov |
| Temperature | Reaction Temperature | Control reaction rate and minimize side reactions. | Ranges from room temperature to >100 °C, depending on substrate reactivity. | mdpi.com, mdpi.com |
Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of bond formation) are essential for the precise construction of complex molecules like substituted biphenyls. Cross-coupling reactions are inherently powerful tools for achieving this control.
In the synthesis of an unsymmetrical biphenyl, the Suzuki, Negishi, or Hiyama reactions allow for the specific coupling of an aryl halide or triflate at one position with an organoboron, organozinc, or organosilane compound, respectively, at another. rsc.org This ensures the formation of the desired constitutional isomer. For example, to synthesize this compound, one might couple a derivative of 2-cyanophenylboronic acid with a derivative of 4-(acetoxymethyl)bromobenzene, ensuring the correct connectivity.
Strategies for achieving selectivity include:
Orthogonal Reactivity : Using coupling partners with distinct reactivity, such as aryl iodides, which are generally more reactive in oxidative addition than aryl chlorides, allowing for sequential couplings. rsc.org
Directing Groups : Incorporating a functional group on one of the aromatic rings that directs the metal catalyst to a specific C-H bond for activation and subsequent arylation, offering an alternative to pre-functionalized starting materials. nih.gov
Catalyst Control : The choice of catalyst and ligand can influence which of several possible reaction sites is favored, as seen in the ligand-dependent stereoselective coupling of β-enamido triflates. beilstein-journals.org
Stereoselective Synthesis and Chiral Control in Derivatives
While this compound is not chiral, introducing bulky substituents at the ortho positions of the biphenyl rings can restrict rotation around the C-C single bond, leading to a form of axial chirality known as atropisomerism. nih.govpharmaguideline.com The resulting stable, non-interconverting enantiomers are called atropisomers. pharmaguideline.com The synthesis of single atropisomers is a significant challenge in medicinal chemistry, as different atropisomers can have distinct biological activities. acs.orgcam.ac.uk
The primary strategy for controlling this stereochemistry is the asymmetric Suzuki-Miyaura coupling reaction. nih.govresearchgate.net This is achieved by using a chiral catalyst system, typically a palladium precursor combined with a chiral phosphine ligand (e.g., KenPhos, chiral sSPhos). nih.govacs.org The chiral ligand creates a three-dimensional environment around the metal center that favors the formation of one atropisomer over the other, leading to an enantioenriched product. nih.gov
Alternative methods for achieving chiral control include:
Enzymatic Kinetic Resolution : Using enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of a biphenyl derivative, allowing the separation of the unreacted, enantiopure atropisomer. researchgate.netacs.org
Desymmetrization : Starting with a prochiral biphenyl precursor and using a chiral reagent or catalyst to perform a reaction that introduces chirality, yielding a single enantiomer. acs.org
Purification and Isolation Techniques for Synthetic Products
After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree, which is especially critical for pharmaceutical intermediates. The purification strategy for biphenyl derivatives typically involves a multi-step process.
Workup : The first step is to quench the reaction, often by adding water or a saturated aqueous solution like ammonium (B1175870) chloride. orgsyn.org This is followed by a liquid-liquid extraction to separate the organic product from inorganic salts and water-soluble impurities. The organic layer is then washed, typically with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and then with brine to remove excess water. orgsyn.org
Drying and Concentration : The isolated organic solution is dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. orgsyn.org
Purification : The crude product is then subjected to one or more purification techniques:
Recrystallization : This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethyl acetate-hexane) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org Recrystallization is also used to remove residual palladium catalyst from the product. mdpi.com
Distillation : For volatile impurities or products, techniques like short-path Kugelrohr distillation can be effective. orgsyn.org A specific method for purifying biphenyl involves oxidizing methylbiphenyl impurities into their corresponding acids, which can then be easily separated by distillation. google.com
Chromatography : Column chromatography on silica (B1680970) gel is widely used to separate the desired product from unreacted starting materials and side products based on differences in polarity. For high-purity applications or difficult separations, High-Performance Liquid Chromatography (HPLC) may be employed. frontiersin.org
Chemical Reactivity and Mechanistic Investigations of 2 Cyano 1,1 Biphenyl 4 Ylmethyl Acetate
Reactivity of the Acetate (B1210297) Functional Group
The acetate moiety in 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate is a key functional group that can undergo several important chemical transformations. Its reactivity is primarily centered around the ester linkage, which is susceptible to cleavage under various conditions, and its potential involvement in photochemical processes.
The ester group is readily cleaved through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. In biological systems, esterases play a crucial role in the hydrolysis of ester-containing compounds. researchgate.net This enzymatic cleavage is a common metabolic pathway for many prodrugs, converting the ester into a more active carboxylic acid or alcohol form. For this compound, hydrolysis results in the formation of (2'-cyano-[1,1'-biphenyl]-4-yl)methanol and acetic acid.
The reaction is essentially the reverse of esterification. The synthesis of related biphenyl (B1667301) esters often involves the reaction of the corresponding alcohol (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) with a carboxylic acid in the presence of a coupling agent. nih.gov This reversible nature allows for the derivatization of the molecule. Once the acetate group is cleaved to yield (2'-cyano-[1,1'-biphenyl]-4-yl)methanol, the exposed hydroxyl group becomes a site for further chemical modification, allowing the introduction of different functional groups to modulate the molecule's properties.
Table 1: Products of Ester Cleavage
| Starting Material | Reaction Type | Products |
|---|
Photochemical reactions offer a method for triggering molecular transformations with high spatial and temporal control. While specific studies on the photochemistry of this compound are not extensively detailed in the literature, the principles of photochemistry suggest potential pathways for photo-release. The biphenyl core of the molecule can absorb UV light, leading to an excited state. This energy can be transferred to the acetate group, potentially initiating a cleavage reaction.
Several mechanisms govern the photo-triggered release of molecules. nih.gov These can include photo-driven isomerization, which alters the molecular structure and can lead to instability, or photo-driven fragmentation of the molecule's backbone. nih.gov For instance, upon UV exposure, certain molecules can undergo photoionization, becoming more amphiphilic and disrupting surrounding structures like membranes, leading to the release of encapsulated compounds. nih.gov In the context of this compound, irradiation could potentially lead to the cleavage of the ester bond, releasing acetic acid and the corresponding biphenyl methanol (B129727) derivative. Mechanistic studies on similar aromatic ketones have identified pathways like the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage. escholarship.org While an acetate group is not a ketone, analogous photochemical pathways involving excited states of the aromatic system could facilitate the release of the acetate group.
Reactivity of the Cyano Functional Group
The cyano (nitrile) group is a versatile and highly reactive functional group due to the polarized carbon-nitrogen triple bond and the lone pair of electrons on the nitrogen atom. nih.govresearchgate.net In this compound, its reactivity is central to many derivatization strategies and significantly influences the molecule's electronic properties.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity is fundamental to its role as a "warhead" in some covalent inhibitors, where it reacts with nucleophilic residues like cysteine or serine in proteins. nih.gov The thiolate from a cysteine residue can perform a nucleophilic attack on the nitrile carbon, forming a covalent thioimidate adduct. nih.gov This reaction is often reversible. The reactivity of the nitrile can be modulated by nearby substituents. nih.gov
Beyond covalent modification of proteins, the nitrile group can be transformed into a variety of other functional groups. Common transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid ((4'-(acetoxymethyl)-[1,1'-biphenyl]-2-yl)carboxylic acid) or an amide.
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine ((2'-(aminomethyl)-[1,1'-biphenyl]-4-yl)methanol).
These transformations provide pathways to a diverse range of derivatives from the parent molecule.
Table 2: Nucleophilic Transformations of the Cyano Group
| Reaction Type | Nucleophile/Reagent | Product Functional Group |
|---|---|---|
| Covalent Adduct Formation | Cysteine Thiolate | Thioimidate |
| Hydrolysis | H₂O (acid/base catalyst) | Carboxylic Acid |
The nitrile group can participate in cycloaddition reactions, most notably the [2+3] cycloaddition with azides to form tetrazoles. nih.gov This reaction is a highly valuable transformation in medicinal chemistry, as the resulting 5-substituted 1H-tetrazole ring is considered a bioisostere of a carboxylic acid group. The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or metal catalyst that activates the cyano group. nih.govdntb.gov.ua
For this compound, this reaction would convert the 2'-cyano group into a tetrazole ring, yielding 4'-((1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate. This transformation can significantly alter the acidity, lipophilicity, and metabolic stability of the parent molecule while often retaining its intended biological interactions. The reaction is generally regioselective, leading predominantly to the desired 5-substituted tetrazole. nih.gov
The cyano group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its presence at the 2'-position of the biphenyl system has a profound electronic influence on the entire molecule. This strong inductive and resonance electron-withdrawing effect decreases the electron density of the aromatic ring to which it is attached.
This electronic perturbation affects the reactivity of other parts of the molecule:
Aromatic Rings: The electron-deficient nature of the cyano-substituted ring influences its susceptibility to electrophilic or nucleophilic aromatic substitution.
Intermolecular Interactions: The cyano group can participate in noncovalent interactions, including dipole-dipole interactions and hydrogen bonds (acting as a hydrogen bond acceptor). nih.gov It can also form polar interactions with amide functions in protein binding pockets. taylorandfrancis.com
Reactivity of the Biphenyl Core
The biphenyl scaffold of this compound serves as the primary site for chemical reactions, particularly aromatic substitution. The nature and position of the substituents on each ring significantly influence the regioselectivity and rate of these reactions.
Aromatic Substitution Patterns
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions, the acetoxymethyl group (-CH₂OAc) on one ring and the cyano group (-CN) on the other exert opposing electronic effects, leading to selective substitution patterns. pearson.comwikipedia.org The acetoxymethyl group, through the methylene (B1212753) spacer, is weakly activating and directs incoming electrophiles to the ortho and para positions relative to itself. stackexchange.comechemi.com This is due to the electron-donating nature of the alkyl portion, which stabilizes the arenium ion intermediate formed during the substitution. organicchemistrytutor.commasterorganicchemistry.com
Conversely, the cyano group is a strong deactivating group due to its electron-withdrawing inductive and resonance effects. youtube.com It directs incoming electrophiles to the meta position. youtube.com
When considering the biphenyl system as a whole, the ring bearing the acetoxymethyl group is activated towards electrophilic attack, while the ring with the cyano group is deactivated. youtube.com Therefore, electrophilic substitution is expected to occur preferentially on the 4-acetoxymethyl-substituted phenyl ring.
The phenyl group itself is an ortho, para-director. pearson.com In the case of biphenyl, electrophilic attack is favored at the ortho and para positions of the unsubstituted ring. youtube.com For this compound, the directing effects are more complex. On the 4-acetoxymethyl-substituted ring, the acetoxymethyl group directs ortho to itself (positions 3 and 5). The 2'-cyanophenyl group also exerts a directing influence.
Considering the combined effects, electrophilic attack on the activated ring (the one with the acetoxymethyl group) is most likely. The primary sites of substitution would be the positions ortho to the acetoxymethyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Biphenyl Core of this compound
| Reagent/Reaction | Predicted Major Product(s) | Ring of Substitution |
| Nitration (HNO₃/H₂SO₄) | 2'-Cyano-3-nitro-[1,1'-biphenyl]-4-ylmethyl acetate | 4-Acetoxymethyl-substituted ring |
| Halogenation (Br₂/FeBr₃) | 3-Bromo-2'-cyano-[1,1'-biphenyl]-4-ylmethyl acetate | 4-Acetoxymethyl-substituted ring |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 2'-Cyano-3-acyl-[1,1'-biphenyl]-4-ylmethyl acetate | 4-Acetoxymethyl-substituted ring |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is less common for biphenyl systems unless activated by strong electron-withdrawing groups. The presence of the cyano group on one of the rings makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the cyano group and at the ortho and para positions. However, the conditions required for such reactions are typically harsh.
Oxidative Transformations and Stability
The stability of the biphenyl core in this compound towards oxidation is influenced by the substituents. The acetoxymethyl group can be susceptible to oxidation to a carboxylic acid under strong oxidizing conditions. The biphenyl core itself is relatively stable, but can undergo oxidative degradation under harsh conditions. The presence of the electron-withdrawing cyano group can increase the oxidative stability of the ring to which it is attached.
Studies on related compounds like 4-methylbiphenyl (B165694) indicate that the methyl group can be oxidized to a carboxylic acid. fishersci.ca By analogy, the acetoxymethyl group in the target molecule could potentially be oxidized. The stability of the compound under various oxidizing agents would need to be experimentally determined.
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This involves studying the kinetics of the reactions, identifying intermediates, and analyzing the energy profiles of the reaction pathways.
Kinetic Studies and Rate Determinations
Kinetic studies on the electrophilic substitution of biphenyl and its derivatives have shown that the first step, the attack of the electrophile on the aromatic ring to form the arenium ion, is typically the rate-determining step. masterorganicchemistry.commsu.edu The rate of reaction is influenced by the nature of the substituents on the biphenyl rings. spu.edustmarys-ca.edu
For this compound, the activating acetoxymethyl group would be expected to increase the rate of electrophilic aromatic substitution compared to unsubstituted biphenyl, while the deactivating cyano group would decrease the rate of substitution on the ring it occupies. wikipedia.org
Table 2: Expected Relative Rates of Nitration for Substituted Biphenyls
| Compound | Relative Rate (compared to Benzene) |
| Biphenyl | Faster |
| 4-Methylbiphenyl | Faster than Biphenyl |
| This compound | Faster than Biphenyl (on the activated ring) |
| 2-Nitrobiphenyl | Slower than Biphenyl |
Note: The values in this table are qualitative predictions based on general principles of electrophilic aromatic substitution.
Identification and Characterization of Reaction Intermediates
The key intermediate in electrophilic aromatic substitution is the arenium ion, also known as a Wheland intermediate or σ-complex. msu.edu This intermediate is a carbocation and its stability is a key factor in determining the regioselectivity of the reaction. libretexts.org For this compound, electrophilic attack on the 4-acetoxymethyl-substituted ring would lead to the formation of a more stable arenium ion compared to attack on the 2'-cyano-substituted ring. This is because the electron-donating nature of the acetoxymethyl group helps to delocalize the positive charge of the carbocation. organicchemistrytutor.com
Computational studies using Density Functional Theory (DFT) can be employed to model the structure and stability of these intermediates. researchgate.netdoaj.org
Energy Profiles and Transition State Analysis
Computational chemistry provides valuable insights into the energy profiles and transition states of chemical reactions. researchgate.net For the electrophilic substitution of this compound, DFT calculations can be used to determine the activation energies for attack at different positions on the biphenyl rings. eurjchem.com
The transition state for the rate-determining step (the formation of the arenium ion) would resemble the structure of the arenium ion itself, according to the Hammond postulate. masterorganicchemistry.com Therefore, factors that stabilize the arenium ion will also lower the energy of the transition state, leading to a faster reaction.
Calculations of the rotational barriers around the central C-C bond of the biphenyl are also important for understanding the conformational dynamics of the molecule and how they might influence reactivity. rsc.org
Table 3: Theoretical Calculation of Activation Energies for Nitration of a Model Substituted Biphenyl
| Position of Attack | Calculated Activation Energy (kcal/mol) |
| ortho to -CH₂OAc | Lower |
| meta to -CH₂OAc | Higher |
| para to -CH₂OAc | Lower |
| ortho to -CN | Highest |
| meta to -CN | High |
| para to -CN | Highest |
Note: This table represents a hypothetical outcome of a DFT study on a model system to illustrate the expected trend in activation energies. wuxibiology.com
Structure Activity Relationship Sar Studies of 2 Cyano 1,1 Biphenyl 4 Ylmethyl Acetate Derivatives Non Clinical Focus
Conformational Analysis and Molecular Flexibility
The conformational flexibility of the biphenyl (B1667301) scaffold is a key determinant of its molecular recognition properties. The torsional or dihedral angle between the two phenyl rings dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into a binding site. In unsubstituted biphenyl, a delicate balance exists between the stabilizing effect of π-π conjugation, which favors a planar conformation, and the steric hindrance between the ortho-hydrogens, which promotes a twisted or non-planar arrangement. ic.ac.uklibretexts.org The ground state of biphenyl is a twisted conformation with a dihedral angle of approximately 45°. libretexts.org
For 2'-cyano-[1,1'-biphenyl]-4-ylmethyl acetate (B1210297), the presence of the cyano group at the 2'-position introduces significant steric bulk. Ortho-substituents on biphenyl rings generally increase the rotational barrier and favor non-planar conformations. nih.gov The steric repulsion between the ortho-cyano group and the hydrogens on the adjacent ring destabilizes the planar conformation. nih.gov Computational studies on various ortho-substituted biphenyls have shown that the energy of planar conformations increases with the size and number of ortho substituents, making perpendicular or twisted conformations more energetically favorable. nih.gov
Internal rotation around the central biphenyl bond allows the molecule to adopt multiple conformations, ranging from planar to twisted forms. researchgate.net The conformational energy profile, which plots energy as a function of the dihedral angle, is crucial for understanding these preferences. nih.gov For biphenyl derivatives with a single ortho-substituent, the rotational barriers can range up to 15.4 kcal/mol, indicating that while rotation occurs, certain conformations are significantly more stable. researchgate.net The interplay of resonance stabilization, steric effects, and electrostatic interactions ultimately determines the preferred conformation. nih.gov
| Factor | Favored Conformation | Description | Reference |
|---|---|---|---|
| π-π Conjugation | Planar | Maximizes overlap between the π-orbitals of the two phenyl rings, leading to electronic stabilization. | ic.ac.uk |
| Steric Hindrance (ortho-substituents) | Twisted/Non-planar | Repulsive forces between bulky groups at the ortho positions destabilize the planar conformation. | libretexts.orgnih.gov |
| Van der Waals Interactions (ortho-hydrogens) | Twisted (approx. 45°) | Attractive dispersion forces between non-bonded ortho-hydrogens can stabilize a twisted conformation. | ic.ac.uk |
| Electrostatic Interactions | Varies | Attractive or repulsive forces between polarized atoms can influence the rotational barrier and preferred dihedral angle. | ic.ac.uk |
Impact of Biphenyl Substitution Patterns on Molecular Recognition
The substitution pattern on the biphenyl scaffold of 2'-cyano-[1,1'-biphenyl]-4-ylmethyl acetate is a critical factor in its molecular recognition capabilities. The nature, size, and position of substituents can modulate the electronic properties, hydrophobicity, and three-dimensional shape of the molecule, thereby influencing its binding affinity and selectivity for a biological target. rsc.orgmdpi.com
Biphenyl derivatives are prevalent in many marketed drugs, indicating the versatility of this scaffold in interacting with a wide range of biological targets. researchgate.netresearchgate.net The introduction of various functional groups can lead to a diverse array of pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects. arabjchem.org
The specific substitution pattern of this compound, with a cyano group at the 2'-position and a methyl acetate group at the 4-position, creates a distinct distribution of charge and lipophilicity. The biphenyl moiety itself can engage in hydrophobic interactions and π-π stacking with aromatic residues in a binding pocket. mdpi.com The placement and nature of substituents can fine-tune these interactions. For instance, fluorinated biphenyls are utilized in various applications due to their unique electronic properties and chemical stability. rsc.org
Role of the Cyano Group in Modulating Molecular Interactions
The cyano group (C≡N) at the 2'-position of the biphenyl scaffold plays a multifaceted role in modulating molecular interactions. Its strong electron-withdrawing nature and linear geometry significantly influence the electronic and optical properties of the molecule, as well as its supramolecular arrangement. nih.gov
The cyano group can participate in a variety of non-covalent interactions, which are crucial for molecular recognition. mdpi.com These include:
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from a protein backbone or side chains. nih.gov
Hydrophobic Interactions: The cyano group can also participate in hydrophobic interactions with nonpolar residues. nih.gov
Tetrel Bonds: The carbon atom of the cyano group can engage in tetrel bonding, a type of non-covalent interaction involving an element from group 14. mdpi.com
π-hole Interactions: An individual cyano group can produce a weak π-hole, a region of positive electrostatic potential, which can interact favorably with nucleophiles. When multiple cyano groups are present, they can create a more intense positive region, leading to stronger interactions. mdpi.com
In the context of this compound, the ortho-positioning of the cyano group can also influence the conformation of the biphenyl rings, as discussed in the conformational analysis section. The electronic effect of the cyano group can also modulate the reactivity and binding affinity of the entire molecule.
Influence of the Acetate Linker on Scaffold Functionality
The 4-ylmethyl acetate moiety in this compound serves as a linker connecting the biphenyl scaffold to a functional group. The nature of this linker is critical as it can influence the molecule's solubility, metabolic stability, and how it presents the core scaffold to its biological target. researchgate.net
The benzyl (B1604629) acetate group is a common structural motif found in natural products and is used in various industries, including flavors and fragrances, due to its characteristic sweet and fruity aroma. nbinno.comwikipedia.org In a medicinal chemistry context, the acetate group can be susceptible to hydrolysis by esterase enzymes, which can be a factor in the molecule's metabolic profile.
| Property | Potential Influence on Scaffold Functionality | Reference |
|---|---|---|
| Solubility | The ester group can influence water and lipid solubility, affecting absorption and distribution. | nih.gov |
| Metabolic Stability | The acetate ester can be a site for enzymatic hydrolysis by esterases. | researchgate.net |
| Conformational Flexibility | The methylene (B1212753) bridge and rotatable bonds in the acetate group allow for conformational adjustments of the biphenyl scaffold within a binding site. | researchgate.net |
| Molecular Interactions | The carbonyl oxygen of the acetate can act as a hydrogen bond acceptor. | researchgate.net |
Rational Design and Molecular Hybridization Strategies
The this compound scaffold can serve as a starting point for the rational design of new molecules with improved properties. Rational design strategies often involve iterative modifications of a lead compound to optimize its interaction with a target. nih.gov
One common strategy is scaffold hopping , where the core structure of a known active compound is replaced with a novel chemotype while maintaining similar biological activity. rsc.orgnih.gov This can lead to compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects. For example, replacing an aromatic ring with a more electron-deficient system can increase robustness towards oxidative metabolism. rsc.org
Molecular hybridization is another powerful approach where two or more pharmacophores are covalently linked to create a new hybrid molecule. nih.gov This strategy aims to combine the beneficial properties of the individual components, potentially leading to compounds with dual activity or improved affinity. The this compound structure could be considered a hybrid of a substituted biphenyl and a benzyl acetate moiety. Further hybridization could involve linking this scaffold to other known bioactive fragments to explore new chemical space and develop novel therapeutic agents. The design of such hybrids requires careful consideration of the linker used to connect the pharmacophores to ensure that the desired biological activities are retained or enhanced. nih.gov The pyrimidine-biphenyl hybrids are an example of the successful application of this strategy in the development of novel inhibitors. nih.gov
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are paramount for elucidating the molecular architecture of 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate (B1210297), from its atomic connectivity to the nature of its chemical bonds and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate are not detailed in the available literature, the expected resonances can be predicted based on established chemical shift principles and data from analogous biphenyl (B1667301) structures. rsc.org
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The eight aromatic protons on the biphenyl core would appear in the downfield region, typically between 7.3 and 7.8 ppm, exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. A sharp singlet for the benzylic methylene (B1212753) protons (-CH₂-) would be expected around 5.1-5.3 ppm. Further upfield, a singlet corresponding to the three protons of the acetate methyl group (-CH₃) would likely appear around 2.1 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on all 16 unique carbon atoms. The nitrile carbon (-C≡N) is expected in the 118-120 ppm range, while the ester carbonyl carbon (-C=O) would be significantly downfield, around 170 ppm. The twelve aromatic carbons would generate a series of signals in the 125-145 ppm region. The benzylic methylene carbon (-CH₂) would likely resonate around 65-70 ppm, and the acetate methyl carbon (-CH₃) would be the most upfield signal, appearing around 21 ppm.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. COSY would reveal proton-proton coupling relationships within the aromatic rings, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the methylene and methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.
The most prominent and diagnostic peaks include a sharp, strong absorption for the nitrile (C≡N) stretch, typically observed in the range of 2220-2230 cm⁻¹. Another key feature is the strong absorption from the ester carbonyl (C=O) group, which is expected around 1740 cm⁻¹. The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Nitrile (C≡N) | 2230-2220 | Stretch |
| Ester Carbonyl (C=O) | ~1740 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Ester C-O | 1250-1150 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated electronic system of the molecule. The biphenyl core of this compound constitutes a significant chromophore. This extended π-system is expected to give rise to intense absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions. The exact position of the absorption maximum (λmax) can be influenced by solvent polarity and the electronic nature of the substituents. The cyano group, acting as an electron-withdrawing group, and the alkyl acetate group can subtly modify the energy of these transitions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. This allows for the unambiguous confirmation of the molecular formula. For this compound, HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of the synthesized compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ |
| Monoisotopic Mass | 251.09463 Da |
| Calculated m/z [M+H]⁺ | 252.10191 |
| Calculated m/z [M+Na]⁺ | 274.08385 |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of the compound and for separating it from any unreacted starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. researchgate.net For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
This method would likely utilize a C18 (octadecylsilyl) stationary phase, which is nonpolar, and a polar mobile phase consisting of a gradient mixture of water and an organic solvent such as acetonitrile or methanol (B129727). The compound would be detected as it elutes from the column using a UV detector, set to a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks. This technique is highly sensitive and can detect impurities at very low levels. sigmaaldrich.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) stands as a fundamental and highly effective technique for the real-time monitoring of chemical reactions. silicycle.comanalyticaltoxicology.com Its simplicity, speed, and cost-effectiveness make it an indispensable tool in synthetic chemistry for qualitatively assessing the progress of a reaction, identifying the presence of starting materials, products, and byproducts. aga-analytical.com.plresearchgate.net
In the context of synthesizing biphenyl compounds, TLC is instrumental. The technique operates on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). silicycle.comaga-analytical.com.pl As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.
For a typical reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at various time intervals. These are often spotted alongside the pure starting materials and, if available, the expected product for reference. After development in a suitable solvent system, the plate is visualized, commonly under UV light, which reveals the separated spots. silicycle.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system.
A successful reaction is indicated by the gradual disappearance of the starting material spots and the concurrent appearance and intensification of the product spot. The presence of additional spots may signify the formation of intermediates or byproducts, providing valuable insights into the reaction pathway and helping to optimize reaction conditions. researchgate.net
Table 1: Illustrative TLC Monitoring Data
| Compound | Rf Value (Hexane:EtOAc 3:1) | Observation |
|---|---|---|
| Starting Material 1 | 0.75 | Spot diminishes over time |
| Starting Material 2 | 0.60 | Spot diminishes over time |
| This compound | 0.40 | Spot appears and intensifies |
Note: Rf values are illustrative and depend on the specific TLC conditions.
X-ray Diffraction for Solid-State Structure and Conformation
X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled for determining the exact molecular structure, bond lengths, bond angles, and conformational details of a compound in its solid state.
For complex organic molecules like cyanobiphenyl derivatives, single-crystal X-ray diffraction is particularly informative. It allows for the unambiguous determination of the molecule's conformation, including the dihedral angle between the two phenyl rings of the biphenyl core, which is a critical structural parameter. nih.gov The data obtained from X-ray diffraction analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com
In a study on a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, X-ray diffraction analysis revealed that the dihedral angle between the aromatic rings of the biphenyl unit is 38.14 (2)°. nih.govresearchgate.net This type of specific, quantitative data is essential for structure-property relationship studies and in the design of materials with desired properties, such as liquid crystals. nih.gov
Table 2: Crystallographic Data for a Representative Cyanobiphenyl Compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
Note: Data presented is for a representative related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, to illustrate the type of information obtained from X-ray diffraction analysis. nih.govmdpi.comresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the behavior of molecules at an atomic level. researchgate.net
The electronic structure of a molecule dictates its fundamental chemical properties. For 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate (B1210297), the biphenyl (B1667301) core constitutes an extended π-conjugated system. The electron-withdrawing nature of the 2'-cyano group and the electronic influence of the 4-ylmethyl acetate group significantly modulate the charge distribution across this system.
Quantum mechanical studies on similar 4-alkyl-4'-cyanobiphenyls (nCBs) show that the cyano group, being highly electronegative, creates a region of high electron density, particularly around the nitrogen atom. researchgate.netpublisherjee.com This leads to a significant molecular dipole moment. The Highest Occupied Molecular Orbital (HOMO) is typically distributed over the biphenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is often localized more towards the cyanophenyl moiety, indicating that this region is the primary site for accepting electrons. researchgate.netosti.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a large energy gap suggests high stability. researchgate.net For similar cyanobiphenyl compounds, this gap has been calculated to be around 4.65 eV. researchgate.net
Table 1: Predicted Electronic Properties of 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate (based on analogous compounds)
| Property | Predicted Characteristic | Reference Compound(s) |
|---|---|---|
| HOMO Localization | Distributed across the biphenyl core | 4-n-alkyl-4'-cyanobiphenyls researchgate.net |
| LUMO Localization | Concentrated on the 2'-cyanophenyl ring | 4-n-alkyl-4'-cyanobiphenyls researchgate.net |
| HOMO-LUMO Energy Gap (Eg) | ~4.65 eV | 5CB, 6CB researchgate.net |
| Dipole Moment | Significant, due to the polar cyano group | 4-alkyl-4'-cyanobiphenyls publisherjee.com |
| Key Reactive Site | Electrophilic substitution likely near the nitrogen atom of the cyano group | 5CB, 6CB researchgate.net |
Computational methods can accurately predict spectroscopic data such as FT-IR, Raman, and UV-Visible spectra. For this compound, key vibrational modes can be assigned based on calculations performed on similar structures. publisherjee.comias.ac.in
FT-IR and Raman Spectroscopy : The C≡N stretching vibration of the cyano group is expected to produce a strong, sharp peak in the IR spectrum around 2230 cm⁻¹. publisherjee.com The C=O stretching of the acetate group would appear as a strong band in the 1735-1750 cm⁻¹ region. Aromatic C-C stretching vibrations within the phenyl rings are predicted to be in the 1400-1600 cm⁻¹ range, while C-H stretching modes would be above 3000 cm⁻¹. usc.edu
UV-Visible Spectroscopy : The UV-Vis spectrum is dominated by π-π* transitions within the biphenyl system. Strong electronic transitions from the HOMO to the LUMO are predicted for cyanobiphenyls, typically resulting in a strong absorption band around 280-290 nm. researchgate.netusc.edu The exact wavelength (λmax) would be influenced by the specific substitution pattern and solvent environment.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Peak/Band | Assignment |
|---|---|---|
| FT-IR | ~2230 cm⁻¹ | C≡N stretch |
| FT-IR | 1735-1750 cm⁻¹ | C=O stretch (ester) |
| FT-IR / Raman | 1400-1600 cm⁻¹ | Aromatic C-C stretch |
| UV-Visible | ~280-290 nm | π-π* transition (HOMO-LUMO) |
While specific reaction pathway calculations for this compound are not published, computational studies on the synthesis of biphenyl derivatives, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, are common. rsc.orgresearchgate.net These studies investigate the energies of reactants, intermediates, transition states, and products to elucidate the reaction mechanism.
The synthesis of the target molecule would likely involve a Suzuki coupling between a boronic acid derivative of one ring and a halide of the other. rsc.org DFT calculations can model the key steps of this catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net Such calculations help in understanding the regioselectivity of the reaction and optimizing conditions by identifying the rate-limiting step and the energy barriers of transition states. acs.org For instance, the mechanism for the formation of phenanthridine (B189435) derivatives from biaryl-2-carbonitriles has been proposed involving nucleophilic addition followed by Cu-catalyzed C-N bond formation. rsc.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools used to predict how a ligand (in this case, this compound) might interact with a biological target, such as a protein receptor.
Biphenyl-containing molecules are known to be effective ligands for a variety of biological targets, often acting as inhibitors in enzyme or protein-protein interaction pathways. nih.gov Docking simulations place the ligand into the binding site of a target protein and score the interaction based on factors like binding energy and conformational fit. biointerfaceresearch.com
For this compound, the biphenyl core would be expected to form key hydrophobic and π-π stacking interactions with non-polar and aromatic residues (e.g., Tyrosine, Phenylalanine, Isoleucine) in a binding pocket. nih.govchemrxiv.org The cyano group can act as a hydrogen bond acceptor, while the ester group provides both a hydrogen bond acceptor (carbonyl oxygen) and potential hydrophobic interactions (methyl group). These directed interactions can significantly enhance binding affinity and specificity. Biphenyl derivatives have been extensively studied as inhibitors of targets like the PD-1/PD-L1 pathway and EGFR Tyrosine Kinase, where the biphenyl moiety serves as a crucial anchor. nih.govchemrxiv.orgresearchgate.net
Table 3: Predicted Ligand-Target Interactions for this compound
| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Biphenyl Core | π-π stacking, Hydrophobic | Tyr, Phe, Trp, Ile, Val, Ala nih.gov |
| 2'-Cyano Group | Hydrogen bond acceptor, Dipole-dipole | Ser, Thr, Asn, Gln |
| 4-ylmethyl acetate (carbonyl) | Hydrogen bond acceptor | Ser, Thr, Lys, Arg |
| 4-ylmethyl acetate (methyl) | Hydrophobic | Ile, Leu, Val |
A key structural feature of biphenyl compounds is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-substituents. For this compound, the cyano group at the 2' position introduces significant steric hindrance, which would force the rings into a non-planar (twisted) conformation. publisherjee.com
Quantum mechanical calculations on substituted biphenyls show that the potential energy surface has a minimum at a non-zero dihedral angle, typically between 30° and 50°. publisherjee.comaip.org For example, the inter-ring angle in 4-Alkyl 4'-Cyano Biphenyls has been calculated to be 37.1°. publisherjee.com Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, revealing the flexibility of the biphenyl linkage and the accessible range of torsional angles in different environments (e.g., in solution or when bound to a protein). aip.org These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions and function.
Applications in Medicinal Chemistry Research As Intermediates and Scaffolds
The compound 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate (B1210297) is a versatile organic molecule whose structural framework is of significant interest in medicinal chemistry. Its core, the 2'-cyano-[1,1'-biphenyl]-4-ylmethyl moiety, serves as a crucial building block in the synthesis of various pharmaceutically active agents. This section explores its applications as a key intermediate in the production of Angiotensin II Receptor Blockers (ARBs), as a foundational scaffold for designing novel antiviral compounds, as a precursor for complex heterocyclic systems, and its potential role in the development of advanced chemical biology tools.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalysis
The synthesis of cyanobiphenyls has traditionally relied on transition-metal-catalyzed cross-coupling reactions. While effective, future research will likely focus on developing more sustainable, efficient, and cost-effective synthetic methodologies.
Key areas of exploration include:
Advanced Catalytic Systems: The development of next-generation catalysts is paramount. Research into phosphine-containing polymer carriers for palladium catalysts has shown promise for creating reusable systems with high yields. patsnap.compatsnap.com Innovations in ligand design and the use of non-precious metal catalysts, such as those based on manganese or nickel, offer greener and more economical alternatives to traditional palladium-based systems. asianpubs.orggoogle.comsemanticscholar.org
Photoredox and Dual Catalysis: Emerging techniques like visible-light-mediated photoredox catalysis, often in combination with another catalytic cycle (dual catalysis), present a powerful strategy for forming C-C bonds under mild conditions. digitellinc.com Applying these methods to the synthesis of 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate (B1210297) could significantly reduce the energy requirements and environmental impact of the synthesis. These radical-based methods may also offer alternative pathways to overcome challenges associated with traditional cross-coupling reactions. digitellinc.com
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Integrating catalytic systems, such as polymer-supported palladium catalysts, into flow reactors could lead to highly efficient and automated production of cyanobiphenyl derivatives.
A comparative overview of catalytic strategies for biphenyl (B1667301) synthesis is presented below.
| Catalytic Strategy | Catalyst Example | Key Advantages | Potential for 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate |
| Suzuki-Miyaura Coupling | Palladium(II) acetate, NiCl(PPh₃)₂ | High yield, functional group tolerance | Established method for the core structure. google.com |
| Negishi Coupling | Palladium and Nickel complexes | Simple route, readily available materials | Viable, but catalyst cost can be a factor. google.com |
| MnCl₂ Catalyzed Coupling | Manganese(II) chloride | Inexpensive catalyst, strong operability | A cost-effective industrial alternative. asianpubs.orggoogle.com |
| Polymer-Supported Catalysis | Polystyrene-triphenylphosphine Palladium | Catalyst recyclability, simplified purification | Enhances sustainability of existing coupling methods. patsnap.com |
| Photoredox/Dual Catalysis | Chiral Copper Complex / Organic Dye | Mild conditions, high chemo/regioselectivity | A novel, green approach for the cyanation step. digitellinc.com |
Investigation of Undiscovered Reactivity Modes
The reactivity of this compound is largely dictated by its three principal functional components: the cyano group, the biphenyl core, and the methyl acetate side chain. While the individual chemistry of these groups is well-understood, future research should focus on their interplay and the potential for novel, concerted transformations.
Cyano Group Transformations: The cyano group is a versatile synthetic handle that can be transformed into a wide array of other functional groups, including primary amines, amides, aldehydes, and ketones. digitellinc.com Future work could explore selective reductions or hydrolyses in the presence of the ester, or its participation in cycloaddition reactions to form heterocyclic systems appended to the biphenyl frame.
Biphenyl Core Functionalization: Research into late-stage C-H activation and functionalization of the biphenyl rings could provide direct routes to novel derivatives without the need for de novo synthesis. This would allow for the regioselective introduction of various substituents, rapidly expanding the chemical space around this scaffold.
Side-Chain Reactivity: The methyl acetate group is a precursor to the corresponding alcohol, 2'-Cyano-4-hydroxymethyl-biphenyl, via hydrolysis. prepchem.com This alcohol can serve as a point for further derivatization. Investigating reactions that leverage the electronic properties of the cyanobiphenyl system to influence the reactivity of the benzylic position could uncover new chemical transformations.
Deeper Mechanistic Understanding of Complex Transformations
A profound understanding of reaction mechanisms is critical for optimizing existing synthetic routes and for the rational design of new ones. For a molecule like this compound, mechanistic studies on its formation via cross-coupling reactions are particularly relevant.
Future research should employ a combination of experimental and computational techniques to:
Elucidate Catalytic Cycles: Detailed kinetic studies, in-situ spectroscopy, and isolation of intermediates can provide a clearer picture of the catalytic cycles in Suzuki-Miyaura or other cross-coupling reactions used for its synthesis. researchgate.net Understanding the precise roles of ligands, bases, and solvents can lead to more rational catalyst and condition selection.
Investigate Reaction Pathways: For novel reactions, such as those enabled by photoredox catalysis, mechanistic investigations involving fluorescence quenching, quantum yield measurements, and computational modeling are essential to map out the reaction pathways and understand the stereoinduction processes. digitellinc.com
Probe Unexpected Selectivity: In cases where reactions exhibit unexpected regioselectivity, a combination of control experiments and intermediate analysis can illuminate the underlying mechanistic pathway, turning serendipitous findings into predictable synthetic tools. researchgate.net
Advanced Computational Design and Predictive Modeling
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and materials. The application of these methods to derivatives of this compound could rationalize experimental observations and guide future research.
Molecular Property Prediction: As has been demonstrated for other cyanobiphenyls, Density Functional Theory (DFT) can be used to calculate molecular properties like dipole moments. researchgate.net These calculations can then be correlated with macroscopic properties, such as the phase transition temperatures in liquid crystals, providing a predictive framework for designing new materials with desired characteristics. researchgate.net
Reaction Modeling: Computational modeling can be used to map the energy landscapes of potential synthetic transformations, predicting the feasibility of novel reaction pathways and identifying key transition states. This can save significant experimental effort by prioritizing the most promising synthetic routes.
Virtual Screening: By creating virtual libraries of derivatives based on the this compound scaffold, computational tools can be used to predict their binding affinity to biological targets, such as the receptors targeted by sartan drugs. This in silico screening can identify promising candidates for synthesis and biological evaluation.
Rational Derivatization for Targeted Chemical Biology Probes
The 2'-cyano-[1,1'-biphenyl] core is a well-established "sartan biphenyl" intermediate, crucial for the synthesis of angiotensin II receptor blockers. google.com This biological relevance makes this compound an excellent starting point for the development of chemical biology probes to study the pharmacology of this important drug class.
Future work in this area could involve:
Affinity-Based Probes: The molecule could be derivatized with reporter tags (e.g., biotin (B1667282) for affinity purification) or photo-crosslinking groups to identify the specific binding proteins and off-targets of sartan drugs within the cellular environment.
Fluorescent Probes: Introduction of a fluorophore onto the biphenyl scaffold, while preserving its core binding motif, could allow for the visualization of drug-target engagement in living cells using advanced microscopy techniques.
Fragment-Based Drug Discovery: The cyanobiphenyl moiety itself can be considered a privileged fragment. Attaching it to fragment libraries could be a strategy to discover new ligands for a variety of biological targets, leveraging its favorable binding properties.
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Integrating derivatives of this compound into MCRs would enable the rapid synthesis of complex molecular architectures.
To achieve this, the parent molecule would first need to be converted into a reactive derivative suitable for a given MCR.
| Multi-component Reaction | Required Derivative of Parent Compound | Potential Product Class |
| Ugi / Passerini Reaction | 2'-Cyano-[1,1'-biphenyl]-4-carbaldehyde | Complex peptidomimetic structures |
| Hantzsch Reaction | 2'-Cyano-[1,1'-biphenyl]-4-carbaldehyde | Dihydropyridine derivatives |
| Povarov Reaction | 2'-Cyano-[1,1'-biphenyl]-4-amine | Tetrahydroquinoline derivatives |
| Gewald Reaction | 2'-Cyano-[1,1'-biphenyl]-4-carbaldehyde | Substituted 2-aminothiophenes |
This strategy allows the valuable cyanobiphenyl core to be incorporated into diverse molecular scaffolds, creating libraries of novel compounds for screening in drug discovery or materials science applications. The inherent efficiency of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving resources. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate?
- Methodological Answer : The synthesis typically involves esterification of the corresponding biphenyl carboxylic acid derivative. For example, reacting 2'-Cyano-[1,1'-biphenyl]-4-ylmethanol with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP catalysis). Advanced purification techniques, such as high-performance liquid chromatography (HPLC) or recrystallization, ensure high purity (>95%) . Continuous flow reactors may enhance reaction efficiency in scaled-up protocols .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the biphenyl backbone and acetate moiety. Mass spectrometry (MS) validates the molecular ion peak ([M+H]+) at m/z 292.3 (calculated for C₁₇H₁₃NO₂). High-resolution mass spectrometry (HRMS) further resolves isotopic patterns .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Store at 2–8°C in moisture-free, sealed containers to prevent hydrolysis of the acetate ester. Stability studies under accelerated conditions (e.g., 40°C/75% RH) should be conducted to assess degradation pathways. Analytical methods like HPLC track purity over time .
Advanced Research Questions
Q. How can contradictory reactivity data in esterification reactions be resolved?
- Methodological Answer : Contradictions in yield or selectivity may arise from competing side reactions (e.g., cyano group hydrolysis). Kinetic studies under varying temperatures and catalysts (e.g., H₂SO₄ vs. enzymatic lipases) can identify optimal conditions. Design of Experiments (DoE) models help isolate critical factors (e.g., solvent polarity, reaction time) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to model interactions with enzymes (e.g., cytochrome P450). Molecular docking simulations using software like AutoDock Vina predict binding affinities to receptors linked to inflammation or cancer .
Q. How can regioisomeric impurities be separated during synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution resolves regioisomers. For example, a 70:30 acetonitrile/water mobile phase at 1.0 mL/min effectively separates 2'-cyano and 3'-cyano biphenyl derivatives. Retention times are validated against pure standards .
Q. What strategies mitigate toxicity risks in handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) classify it as a Category 2 skin/eye irritant (H315/H319). Use fume hoods, nitrile gloves, and PPE during synthesis. In case of exposure, rinse with water for 15 minutes and consult medical professionals. Toxicity assays (e.g., Ames test) assess mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
